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Building Block

For Researchers, Scientists, and Drug Development
Professionals
Introduction

4-Aminopyrimidine-5-carboxylic acid is a versatile heterocyclic compound that has emerged

as a crucial building block in the fields of medicinal chemistry, materials science, and

agricultural science. Its rigid pyrimidine core, decorated with strategically positioned amino and

carboxylic acid functional groups, allows for diverse chemical modifications, making it an ideal

scaffold for the synthesis of complex molecules with significant biological activity.[1][2] This

guide provides a comprehensive overview of its properties, synthesis, reactivity, and

applications, with a focus on its role in drug discovery and development.

Physicochemical Properties
4-Aminopyrimidine-5-carboxylic acid is typically a white to yellow solid with the following key

properties.[3][4]
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Property Value Reference(s)

CAS Number 20737-41-1 [1][3]

Molecular Formula C₅H₅N₃O₂ [1][5]

Molecular Weight 139.11 g/mol [1][5]

IUPAC Name
4-aminopyrimidine-5-carboxylic

acid
[4]

Appearance
White to yellow powder or

crystals
[3][4]

Purity Typically ≥95% (HPLC) [1][6]

Storage
Store at 0-8°C or Room

Temperature
[1][3]

Synthesis and Reactivity
The synthesis of the 4-aminopyrimidine core can be achieved through various condensation

strategies involving three-carbon units and amidines. A common approach is the

multicomponent reaction between an aldehyde, a nitrile-containing active methylene compound

(like malononitrile), and an amidine, which provides a rapid and efficient route to highly

substituted 4-aminopyrimidine derivatives.[7]
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A general workflow for the synthesis of the pyrimidine core.

The true value of 4-aminopyrimidine-5-carboxylic acid lies in its bifunctional nature, which

allows it to serve as a versatile scaffold. The amino group at the C4 position and the carboxylic

acid at the C5 position are excellent handles for orthogonal chemical modifications, such as

amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.[1][2]
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Reactivity and derivatization potential of the core scaffold.

Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4-
aminopyrimidine-5-carboxylic acid is a key intermediate for several classes of therapeutic

agents.[2] Its derivatives have shown potent activity as inhibitors of various protein kinases,

which are critical targets in oncology and inflammatory diseases.

VEGFR-2 Inhibition: One notable application is in the development of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis,

the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

[3][8] By blocking the VEGFR-2 signaling cascade, inhibitors can suppress tumor-associated

angiogenesis. Derivatives of 4-aminopyrimidine have been identified as potent VEGFR-2

kinase inhibitors.[8]
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Simplified VEGFR-2 signaling pathway and point of inhibition.
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The following table summarizes the biological activity of selected aminopyrimidine derivatives,

demonstrating the therapeutic potential unlocked by this versatile building block.

Derivative
Class

Target Cell Line IC₅₀ Value (µM) Reference(s)

Aminopyrimidine

Hybrid (6c)
EGFR-TK - 0.9 ± 0.03 [9]

Aminopyrimidine

Hybrid (10b)
EGFR-TK - 0.7 ± 0.02 [9]

Aminopyrimidine

Hybrid (6c)
Proliferation

MCF-7 (Breast

Cancer)
37.7 ± 3.6 [9]

Aminopyrimidine

Hybrid (10b)
Proliferation

MCF-7 (Breast

Cancer)
31.8 ± 2.0 [9]

Tetrahydropyrimi

dine (5c)

Radical

Scavenging
- 6.261 [10][11]

Tetrahydropyrimi

dine (5g)
Alpha-amylase - 6.539 [10][11]

Arylazopyrazole

(8b)
Proliferation

MCF-7 (Breast

Cancer)
3.0 [12]

Arylazopyrazole

(8b)
CDK2 Kinase - 0.24 [12]

Experimental Protocols
The most common synthetic transformation involving 4-aminopyrimidine-5-carboxylic acid is

amide bond formation. Below is a representative protocol for the coupling of an amine to the

carboxylic acid moiety using HATU, a common peptide coupling reagent.[13][14]

Protocol: General Amide Coupling using HATU

Materials:

4-Aminopyrimidine-5-carboxylic acid (1.0 eq)
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Target amine (1.1 eq)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

(1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous Dimethylformamide (DMF)

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-
aminopyrimidine-5-carboxylic acid (1.0 eq) and HATU (1.2 eq).

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

Stir the solution at room temperature for 5 minutes.

Add DIPEA (2.5 eq) to the mixture and stir for an additional 15-20 minutes to pre-activate

the carboxylic acid.

Add the target amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small

amount of anhydrous DMF.

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the

organic layer sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and

finally with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure.

Purification: Purify the resulting crude product by flash column chromatography on silica

gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or

dichloromethane/methanol) to yield the desired amide derivative.
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Conclusion
4-Aminopyrimidine-5-carboxylic acid is a high-value chemical intermediate with proven utility

in diverse research and development areas. Its robust chemical nature and bifunctional

handles provide a reliable platform for constructing libraries of complex molecules. For

professionals in drug discovery, it represents a key starting material for generating novel kinase

inhibitors and other targeted therapeutics, underscoring its continued importance as a

privileged heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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